An In-depth Technical Guide to 5-Bromo-4-(trifluoromethyl)thiazol-2-amine: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 5-Bromo-4-(trifluoromethyl)thiazol-2-amine: Synthesis, Properties, and Applications in Drug Discovery
Abstract
5-Bromo-4-(trifluoromethyl)thiazol-2-amine is a pivotal heterocyclic building block in modern medicinal chemistry. The strategic incorporation of a bromine atom and a trifluoromethyl group onto the privileged 2-aminothiazole scaffold imparts a unique combination of reactivity and physicochemical properties highly advantageous for the development of novel therapeutic agents. The bromine serves as a versatile handle for cross-coupling reactions, enabling rapid scaffold diversification, while the trifluoromethyl group often enhances metabolic stability, lipophilicity, and target binding affinity. This technical guide provides a comprehensive overview of the core chemical properties, a detailed, field-proven synthesis protocol, and the key reactivity profiles of this compound. It further explores its significant role as a precursor for potent biologically active molecules, particularly in the domain of kinase inhibitors for oncology, underscoring its value for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of a Trifluoromethylated Thiazole Building Block
The 2-aminothiazole moiety is a well-established "privileged scaffold" in drug discovery, forming the core of numerous biologically active compounds and approved drugs.[1] Its prevalence stems from its ability to act as a versatile hydrogen bond donor and acceptor, engaging in critical interactions with biological targets. The strategic functionalization of this core is a cornerstone of modern medicinal chemistry.
The subject of this guide, 5-Bromo-4-(trifluoromethyl)thiazol-2-amine (CAS No. 136411-21-7), represents a highly valuable iteration of this scaffold for several key reasons:
-
The Trifluoromethyl (CF₃) Group: The introduction of a CF₃ group is a widely employed strategy in drug design to enhance a molecule's pharmacological profile. This electron-withdrawing group can increase metabolic stability by blocking potential sites of oxidation, improve membrane permeability and bioavailability due to its lipophilic nature, and favorably modulate the pKa of nearby functional groups.[2]
-
The C5-Bromo Substituent: The bromine atom at the 5-position is not merely a placeholder. It is a highly versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[3][4] This allows for the efficient and modular introduction of a wide array of aryl, heteroaryl, and alkyl groups, facilitating the rapid exploration of chemical space and the optimization of structure-activity relationships (SAR).
-
The C2-Amino Group: The primary amine at the 2-position provides another crucial point for derivatization. It can be readily acylated, sulfonated, or used in the construction of more complex heterocyclic systems, further expanding the diversity of accessible analogues.[5]
This guide serves to consolidate the known chemical properties and provide robust, actionable protocols for the synthesis and derivatization of this key intermediate, empowering researchers to leverage its full potential in their discovery programs.
Physicochemical and Safety Data
A comprehensive understanding of a compound's physical properties is essential for its effective use in a laboratory setting. While experimental data for some properties of 5-Bromo-4-(trifluoromethyl)thiazol-2-amine are not widely published, the following table summarizes the available and predicted information.
| Property | Value | Source |
| CAS Number | 136411-21-7 | [6] |
| Molecular Formula | C₄H₂BrF₃N₂S | [7] |
| Molecular Weight | 247.04 g/mol | [7] |
| Physical Form | Light yellow to yellow solid | [8] |
| Melting Point | Data not available | [9] |
| Boiling Point | 273.0 ± 35.0 °C (Predicted) | [8] |
| Density | 1.990 ± 0.06 g/cm³ (Predicted) | [8] |
| Flash Point | 118.9 °C | [9] |
| pKa | 0.18 ± 0.10 (Predicted) | [8] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C in a dark, dry place. | [6] |
Safety and Handling:
5-Bromo-4-(trifluoromethyl)thiazol-2-amine is classified as an irritant and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[6]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[6]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]
-
First Aid: In case of inhalation, move the person to fresh air. For skin contact, wash off with soap and plenty of water. For eye contact, rinse thoroughly with water for at least 15 minutes. If swallowed, rinse mouth with water. Seek medical attention in all cases of exposure.[9]
Synthesis Methodology: A Validated Two-Step Approach
The synthesis of 5-Bromo-4-(trifluoromethyl)thiazol-2-amine is reliably achieved through a two-step sequence. The first step involves the construction of the thiazole ring via the classic Hantzsch thiazole synthesis. The second step is a regioselective bromination at the electron-rich C5 position.
Step 1: Hantzsch Synthesis of 2-Amino-4-(trifluoromethyl)thiazole
The Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide-containing compound, in this case, thiourea.[10] The key α-haloketone precursor is 1-bromo-3,3,3-trifluoroacetone.
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add thiourea (1.1 equivalents).
-
Add ethanol as the solvent to create a slurry.
-
Add 1-bromo-3,3,3-trifluoroacetone (1.0 equivalent) to the flask.[11]
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain with vigorous stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous mixture with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 2-amino-4-(trifluoromethyl)thiazole as a solid.
Step 2: Regioselective Bromination
The electron-donating amino group at the C2 position activates the thiazole ring towards electrophilic substitution, directing the incoming electrophile (Br⁺) to the C5 position.[12]
Experimental Protocol:
-
In a clean, dry round-bottom flask, dissolve 2-amino-4-(trifluoromethyl)thiazole (1.0 equivalent) in glacial acetic acid.[8]
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine (1.05 equivalents) in glacial acetic acid dropwise via an addition funnel, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Once the reaction is complete, carefully pour the mixture into a beaker of ice water.
-
Neutralize the solution by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and then dry under vacuum to yield the crude 5-Bromo-4-(trifluoromethyl)thiazol-2-amine.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity.
Chemical Reactivity and Derivatization
The dual functionality of 5-Bromo-4-(trifluoromethyl)thiazol-2-amine makes it a powerful platform for generating diverse chemical libraries. The C5-bromo and C2-amino positions exhibit distinct and orthogonal reactivity.
Palladium-Catalyzed Cross-Coupling at the C5-Position
The C-Br bond is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which forms a new carbon-carbon bond with an organoboron reagent.[3] This reaction is fundamental for introducing aryl and heteroaryl moieties, which are critical for modulating target engagement and pharmacokinetic properties in drug candidates.
Representative Protocol for Suzuki-Miyaura Coupling:
-
To a Schlenk flask or microwave vial, add 5-Bromo-4-(trifluoromethyl)thiazol-2-amine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 mmol).[3]
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add an anhydrous, degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.
-
Stir the reaction mixture at 90-100 °C for 4-12 hours, monitoring for completion by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-4-(trifluoromethyl)thiazol-2-amine.
Derivatization of the C2-Amino Group
The primary amine is a strong nucleophile and can be readily functionalized. N-acylation to form amides is a common transformation that allows for the exploration of SAR by introducing various substituents. This modification can influence solubility, cell permeability, and provide additional hydrogen bonding interactions with the target protein.[5]
Representative Protocol for N-Acylation:
-
Dissolve 5-Bromo-4-(trifluoromethyl)thiazol-2-amine (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.
-
Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride or anhydride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours until TLC or LC-MS analysis indicates the consumption of the starting amine.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting amide by column chromatography or recrystallization.
Applications in Medicinal Chemistry and Drug Discovery
The 5-Bromo-4-(trifluoromethyl)thiazol-2-amine scaffold is particularly prominent in the design of small molecule kinase inhibitors.[2] Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, especially cancer.[13]
Derivatives of this scaffold have been investigated as inhibitors for a range of kinases, including:
-
Aurora Kinases: Essential for cell cycle regulation, making them attractive targets for oncology.[13]
-
Cyclin-Dependent Kinases (CDKs): As master regulators of the cell cycle, CDK inhibitors are a major focus of cancer research. The 2-anilino-4-(thiazol-5-yl)pyrimidine scaffold, readily accessible from the title compound via Suzuki coupling and subsequent reactions, is a known potent CDK9 inhibitor class.[14]
-
Rho-associated kinases (ROCK): Implicated in diseases such as hypertension, glaucoma, and cancer.
The synthetic versatility of 5-Bromo-4-(trifluoromethyl)thiazol-2-amine allows for the systematic modification of inhibitor structures to optimize potency, selectivity, and drug-like properties, making it an indispensable tool for medicinal chemists.
Conclusion
5-Bromo-4-(trifluoromethyl)thiazol-2-amine is a high-value, strategically designed chemical building block that provides an efficient entry point to a diverse range of complex molecules. Its trifluoromethyl group offers intrinsic benefits for pharmacological properties, while its two orthogonal sites of reactivity—the C5-bromo and C2-amino groups—allow for extensive and predictable derivatization. The robust and reproducible synthetic route, coupled with its proven utility in constructing potent kinase inhibitors, solidifies its importance for professionals in the fields of organic synthesis, medicinal chemistry, and pharmaceutical development. This guide provides the foundational knowledge and practical protocols necessary to effectively utilize this powerful intermediate in advancing drug discovery programs.
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